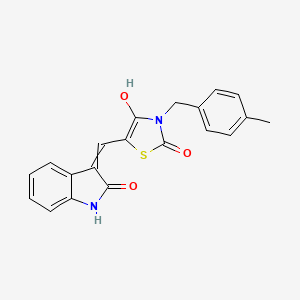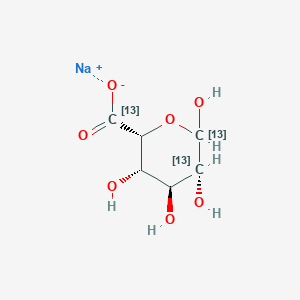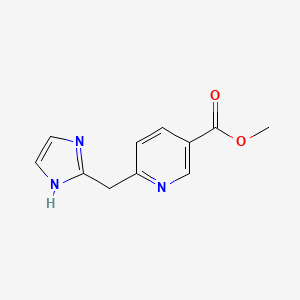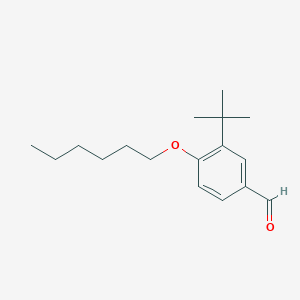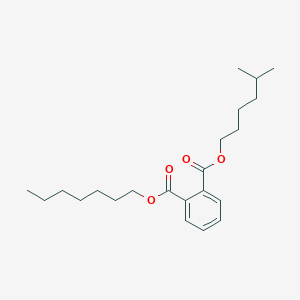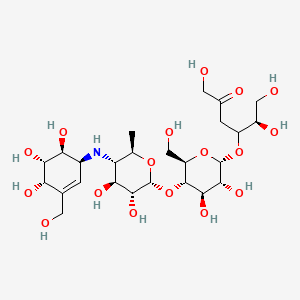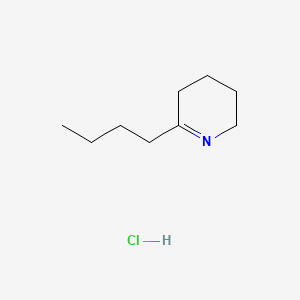
2-Butyl-3,4,5,6-tetrahydropyridine Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Butyl-3,4,5,6-tetrahydropyridine Hydrochloride is a chemical compound that belongs to the class of tetrahydropyridines. These compounds are characterized by a six-membered ring containing one nitrogen atom. The compound is often used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-3,4,5,6-tetrahydropyridine Hydrochloride typically involves the reaction of pyridine derivatives with butyl groups under controlled conditions. One common method involves the use of amyl diamine as a raw material, which is then subjected to a series of chemical reactions to form the desired product . The reaction conditions often include the use of Bronsted acidic ionic liquids, such as 1-methyl-3-(4-sulfobutyl)-1H-imidazol-3-ium chloride, which facilitate the formation of the tetrahydropyridine ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high conversion efficiency and minimal environmental impact. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is often employed to ensure sustainable production .
化学反应分析
Types of Reactions: 2-Butyl-3,4,5,6-tetrahydropyridine Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure high yield and purity .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of corresponding N-oxides, while reduction can yield various substituted tetrahydropyridines .
科学研究应用
2-Butyl-3,4,5,6-tetrahydropyridine Hydrochloride has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has been studied for its potential as an anticancer and anti-tubercular agent . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool for drug discovery and development .
作用机制
The mechanism of action of 2-Butyl-3,4,5,6-tetrahydropyridine Hydrochloride involves its interaction with specific molecular targets in cells. The compound can inhibit certain enzymes and pathways, leading to its observed biological effects. For example, it has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer progression . The exact molecular pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
2-Butyl-3,4,5,6-tetrahydropyridine Hydrochloride is unique compared to other similar compounds due to its specific butyl substitution and tetrahydropyridine ring structure. Similar compounds include 1,2,3,4-tetrahydropyridine, 1,2,3,6-tetrahydropyridine, and 2,3,4,5-tetrahydropyridine . Each of these compounds has distinct chemical properties and biological activities, making them suitable for different applications. The butyl substitution in this compound enhances its lipophilicity and ability to interact with lipid membranes, which can be advantageous in certain research contexts .
属性
分子式 |
C9H18ClN |
|---|---|
分子量 |
175.70 g/mol |
IUPAC 名称 |
6-butyl-2,3,4,5-tetrahydropyridine;hydrochloride |
InChI |
InChI=1S/C9H17N.ClH/c1-2-3-6-9-7-4-5-8-10-9;/h2-8H2,1H3;1H |
InChI 键 |
YVZXMKZQGMPGIH-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=NCCCC1.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


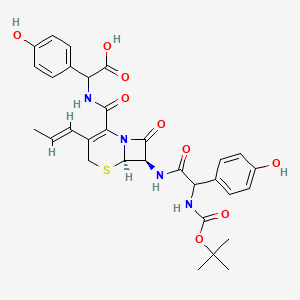
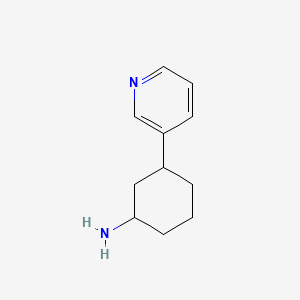
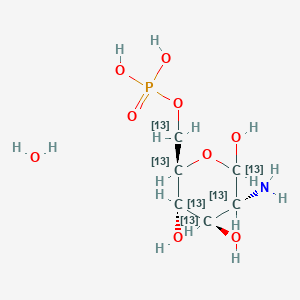

![2,2-Bis[(octanoyloxy)methyl]butyl decanoate](/img/structure/B13855837.png)

